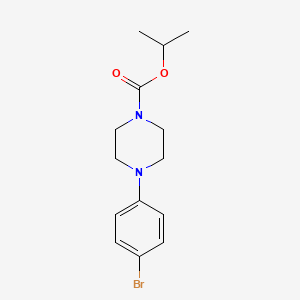

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

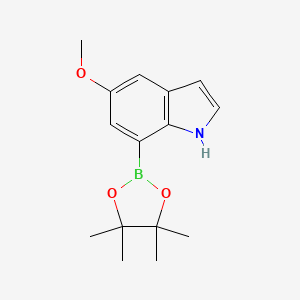

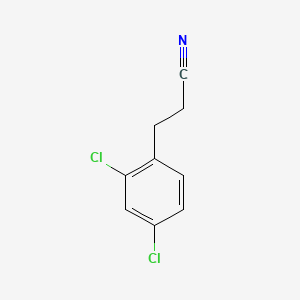

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19BrN2O2 . It is also known by the synonyms 4-(4-Isopropoxycarbonyl)piperazino-1-bromobenzene and 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, 1-methylethyl ester . This compound is used as a semi-flexible linker useful for PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate consists of a piperazine ring attached to a bromophenyl group and an isopropyl carboxylate group . The molecular weight of the compound is 327.22 .Physical And Chemical Properties Analysis

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate has a molecular weight of 327.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activities

- New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: This study synthesized new compounds with the piperazine structure for biological interest. The research found that certain derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Enzyme Inhibitory and Biological Potentials

- Synthesis, Biological Activity and Structure Activity Relationship Studies of Novel Conazole Analogues: This research focused on synthesizing 1,2,4-Triazole derivatives containing a piperazine nucleus. The synthesized compounds were screened for various biological potentials including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results. Molecular docking validated the enzyme inhibitory potentials of these compounds (Mermer et al., 2018).

Bacterial Persistence and Antibiotic Resistance

- Selective Killing of Bacterial Persisters by a Single Chemical Compound: This study demonstrated that a chemical compound with a piperazine structure selectively kills bacterial persisters, which are tolerant to antibiotic treatment, without affecting normal antibiotic-sensitive cells. This finding is crucial for understanding bacterial persistence and antibiotic resistance (Kim et al., 2011).

Anticancer Activity

- Novel Soluble Cationic Trans-Diaminedichloroplatinum(II) Complexes Against Cisplatin Resistant Ovarian Cancer Cell Lines: Research on positively charged cis/trans-[PtCl(2)(piperazine)(Am1)] complexes showed significant cytotoxic activity against cisplatin-resistant ovarian cancer cells. These complexes were more rapidly taken up by cancer cells and bound to DNA faster than cisplatin (Najajreh et al., 2002).

Antidepressant and Antianxiety Activities

- Design, Synthesis and Pharmacological Evaluation of Some Novel Derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl Piperazine: This study synthesized a novel series of piperazine derivatives and investigated their antidepressant and antianxiety activities. Compounds in this series reduced the duration of immobility times in albino mice, indicating potential antidepressant effects (Kumar et al., 2017).

Antiplatelet Aggregation Activity

- Synthesis, Antiplatelet Aggregation Activity, and Molecular Modeling Study of Novel Substituted-Piperazine Analogues: This research designed and synthesized new carbamoylpyridine and carbamoylpiperidine analogues with platelet aggregation inhibitory activity. The study also involved molecular modeling to understand the structure-activity relationship among these compounds (Youssef et al., 2011).

Propiedades

IUPAC Name |

propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-11(2)19-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFAJBOLDVLGRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681469 |

Source

|

| Record name | Propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

CAS RN |

1226808-58-7 |

Source

|

| Record name | Propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)